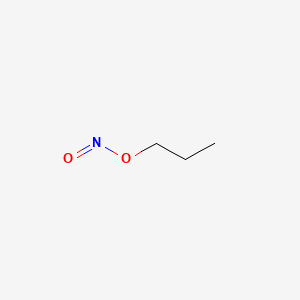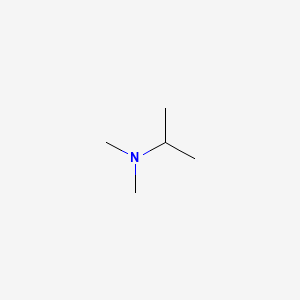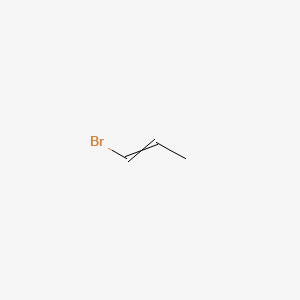
Anhídrido 5-nitroisatoico
Descripción general
Descripción
5-Nitroisatoic anhydride is a chemical compound with the linear formula C8H4N2O5 . It has a molecular weight of 208.131 .
Synthesis Analysis
5-Nitroisatoic anhydride can be prepared from 5-nitro indole by stirring in a 4:1 mixture of CH3CN/H2O for 1 hour at 40℃ .Molecular Structure Analysis
The molecular structure of 5-Nitroisatoic anhydride is C8H4N2O5 . The average mass is 208.128 Da and the monoisotopic mass is 208.012024 Da .Physical And Chemical Properties Analysis
5-Nitroisatoic anhydride has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 45.6±0.3 cm3, and it has 7 H bond acceptors and 1 H bond donor . The polar surface area is 101 Å2, and the molar volume is 128.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Síntesis orgánica
El anhídrido 5-nitroisatoico es un reactivo valioso en la síntesis orgánica. Se utiliza para la construcción de moléculas bioactivas, particularmente en la síntesis de compuestos heterocíclicos . Su grupo nitro y su porción de anhídrido reactivo lo convierten en un intermedio versátil para diversas transformaciones químicas.
Sondeo de la estructura del ARN
Este compuesto juega un papel crucial en los estudios de sondeo de la estructura del ARN. Se utiliza para investigar el plegamiento y las características estructurales de las hebras de ARN . Comprender la estructura del ARN es vital para obtener información sobre su función y su interacción con otras biomoléculas.
Síntesis de agentes antimaláricos
Los investigadores han utilizado el this compound para sintetizar derivados amino-cloroquinolílicos. Estos compuestos muestran promesas como agentes antimaláricos, lo cual es crucial en la lucha contra la malaria .
Análisis de ARN en células vivas
En el campo de la biología molecular, el this compound se emplea como reactivo SHAPE in vivo. Permite a los científicos analizar las estructuras del ARN dentro de las células vivas, proporcionando una visión dinámica de la función del ARN .
Catálisis
El this compound se utiliza como reactivo en reacciones catalizadas. Por ejemplo, participa en la síntesis catalizada por β-ciclodextrina de triptantina y sus análogos en agua . Esto muestra su utilidad para facilitar reacciones químicas en condiciones suaves.
Síntesis de derivados de benzoxazina
El compuesto es fundamental para sintetizar derivados de benzoxazina. Estos derivados tienen diversas aplicaciones, incluida la ciencia de los materiales para crear polímeros con propiedades específicas .
Educación química
Por último, el this compound se puede utilizar en entornos educativos para demostrar a los estudiantes diversas reacciones químicas y técnicas de síntesis, fomentando una comprensión práctica de los principios de la química orgánica.
Cada aplicación del this compound contribuye al avance del conocimiento científico y la tecnología, demostrando la versatilidad e importancia del compuesto en la investigación. Las aplicaciones anteriores se basan en la comprensión y el uso actuales dentro de la comunidad científica a partir de mi última actualización en 2021, complementadas con resultados recientes de búsqueda web .
Safety and Hazards
5-Nitroisatoic anhydride is classified as acutely toxic if swallowed and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Relevant Papers One relevant paper is "Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies" . This paper evaluates five SHAPE reagents, including 5-Nitroisatoic anhydride, and discusses the importance of carefully designed software in reading out SHAPE experiments using massively parallel sequencing approaches .
Mecanismo De Acción
Target of Action
The primary target of 5-Nitroisatoic anhydride is RNA molecules . It is used as a probe for the interrogation of RNA structures in vivo . The compound is particularly effective at probing RNA structure in living cells .
Mode of Action
5-Nitroisatoic anhydride interacts with its targets, the RNA molecules, by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This interaction results in changes in the RNA structure, which can be analyzed to understand the folding and function of the RNA molecules .
Biochemical Pathways
The action of 5-Nitroisatoic anhydride affects the biochemical pathways related to RNA folding and function . By interacting with the RNA molecules and altering their structure, 5-Nitroisatoic anhydride can influence the processes regulated by these RNA molecules, such as gene expression, catalysis, and sensing of environmental stimuli .
Pharmacokinetics
It is known that the compound has the ability to permeate biological membranes, which enhances its bioavailability and allows it to probe rna structures in living cells .
Result of Action
The action of 5-Nitroisatoic anhydride results in changes in the structure of RNA molecules . These changes can affect the function of the RNA molecules, influencing processes such as gene expression and response to environmental stimuli . For example, the compound has been used to study the structure and function of the long non-coding RNA (lncRNA) Growth Arrest Specific 5 (GAS5), which is a key regulator of cell survival in response to stress and nutrient availability .
Action Environment
The action, efficacy, and stability of 5-Nitroisatoic anhydride can be influenced by various environmental factors. For instance, the compound’s ability to probe RNA structures in living cells suggests that it can function effectively in the complex environment of a cell . .
Propiedades
IUPAC Name |
6-nitro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBAHSWMPFIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063558 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4693-02-1 | |
| Record name | 5-Nitroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3HJ2SF662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any information available on the use of 5-nitroisatoic anhydride as a SHAPE reagent for RNA structure probing?
A2: While the provided research papers don't specifically investigate 5-nitroisatoic anhydride as a SHAPE reagent, they highlight the importance of the nitro group's position on the reactivity of isatoic anhydride derivatives. [] Further research is needed to explore the potential application of 5-nitroisatoic anhydride as a SHAPE reagent and compare its performance to established reagents like 1M7 and NMIA. Factors such as reactivity towards RNA, adduct formation preference, and compatibility with detection methods like mutational profiling (MaP) would need to be investigated.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















